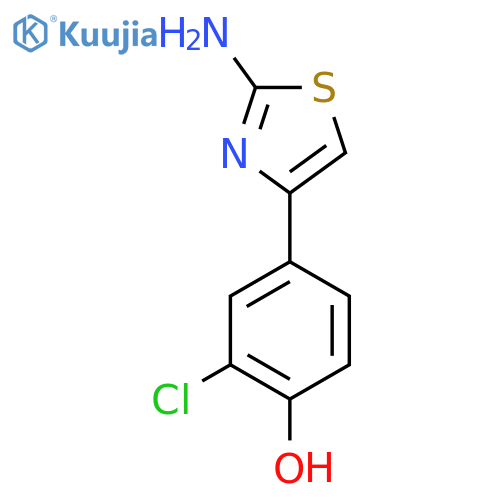Cas no 175655-09-1 (4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol)

4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol
- 175655-09-1
- EN300-1965911
- SCHEMBL10315988
- AKOS016042564
-
- インチ: 1S/C9H7ClN2OS/c10-6-3-5(1-2-8(6)13)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12)
- InChIKey: HRMLERQJJRGYMU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=CSC(N)=N1)O
計算された属性
- 精确分子量: 225.9967617g/mol
- 同位素质量: 225.9967617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- XLogP3: 2.5
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965911-10.0g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1965911-0.25g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1965911-2.5g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1965911-0.1g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1965911-0.5g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1965911-5.0g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1965911-1.0g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1965911-5g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 5g |
$3479.0 | 2023-09-17 | ||
| Enamine | EN300-1965911-1g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1965911-10g |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
175655-09-1 | 10g |
$5159.0 | 2023-09-17 |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenolに関する追加情報
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol: A Comprehensive Overview
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol, also known by its CAS number 175655-09-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenolic group with a thiazole ring. The presence of the amino group and chlorine atom in its structure imparts it with distinct chemical properties and potential biological activities.
The thiazole ring in 4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol is a key feature that contributes to its reactivity and functionality. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, and they are known for their versatility in organic synthesis. The amino group attached to the thiazole ring further enhances the compound's ability to participate in various chemical reactions, such as nucleophilic substitutions and hydrogen bonding interactions.
Recent studies have explored the potential of 4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol in drug discovery. Researchers have reported that this compound exhibits promising anti-inflammatory and antioxidant properties. These findings suggest that it could be a valuable lead compound for the development of new therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions.
In addition to its biological applications, 4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol has been studied for its role in organic synthesis. Its structure makes it an ideal building block for constructing more complex molecules. For instance, the phenolic group can be used as a directing group in aromatic substitution reactions, while the thiazole ring can serve as a scaffold for further functionalization.
The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol typically involves multi-step processes that require careful control of reaction conditions. One common approach involves the condensation of an appropriate amino thioamide with a substituted chlorobenzene derivative. The reaction conditions, such as temperature and pH, play a critical role in determining the yield and purity of the final product.
The physical properties of 4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol are also of interest. It is a crystalline solid with a melting point in the range of 180–190°C. Its solubility in common solvents varies depending on the solvent's polarity; it is more soluble in polar solvents like water and methanol compared to non-polar solvents like hexane.
In terms of stability, 4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol is generally stable under normal storage conditions. However, it may undergo degradation under harsh conditions such as strong acidic or basic environments or prolonged exposure to light. Proper storage practices are recommended to maintain its integrity and potency.
The applications of 4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol extend beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in the development of new materials with tailored functionalities. For example, it has been investigated as a potential component in advanced polymers and coatings.
In conclusion, 4-(2-amino-1,3-thiazol-4-yli)-chlorophenole, or CAS No. 175655–09–1), is a versatile compound with diverse applications across multiple disciplines. Its chemical structure endows it with unique properties that make it valuable for both academic research and industrial applications. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in various fields.
175655-09-1 (4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol) Related Products
- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)
- 2680791-91-5(4,4,4-trifluoro-3-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1795086-74-6(2H-Pyran-2-one, 6-methyl-4-[[1-[[6-(trifluoromethyl)-3-pyridinyl]carbonyl]-3-azetidinyl]oxy]-)
- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)
- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)
- 1159512-54-5(2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)
- 1804775-55-0(Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
- 1465713-19-2(Tert-butyl(4-methoxy-2-phenylbutyl)amine)
- 2059917-36-9((3S,4S)-3-(propylamino)piperidin-4-ol)
- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)




